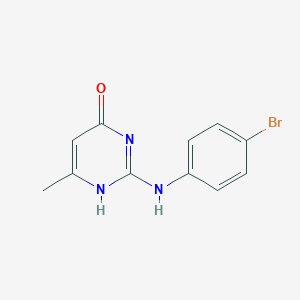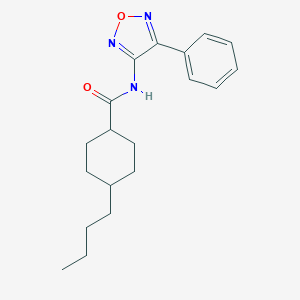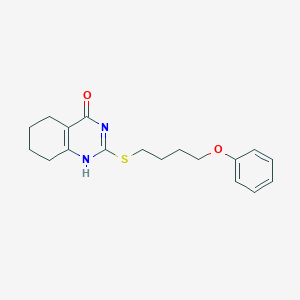![molecular formula C15H13ClN4O2S B253820 N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253820.png)
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide, also known as CP-690,550, is a synthetic small molecule drug that belongs to the class of Janus kinase inhibitors. It is commonly used in scientific research to study the role of Janus kinases in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways of cytokines and growth factors. By inhibiting the activity of Janus kinases, this compound can reduce inflammation and suppress the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, suppressing the activation of immune cells, and inhibiting the differentiation of T cells. These effects make this compound a promising treatment for autoimmune diseases and other inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide in lab experiments is its specificity for Janus kinases, which allows researchers to study the effects of Janus kinase inhibition on specific signaling pathways. However, this compound has some limitations, including its potential toxicity and the fact that it may not be effective for all autoimmune diseases.
Direcciones Futuras
There are several future directions for research on N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide and Janus kinase inhibitors, including:
1. Developing more specific Janus kinase inhibitors that target specific cytokine signaling pathways.
2. Studying the long-term effects of Janus kinase inhibition on the immune system.
3. Investigating the potential use of Janus kinase inhibitors in combination with other drugs for the treatment of autoimmune diseases.
4. Developing new methods for delivering Janus kinase inhibitors to specific tissues or cells.
5. Studying the effects of Janus kinase inhibition on other diseases, such as cancer and infectious diseases.
In conclusion, this compound is a synthetic small molecule drug that is commonly used in scientific research to study the role of Janus kinases in various diseases. Its mechanism of action involves inhibiting the activity of Janus kinases, which can reduce inflammation and suppress the immune response. While this compound has some limitations, it has several advantages for lab experiments and has the potential to be developed into a promising treatment for autoimmune diseases and other inflammatory conditions.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide involves several steps, including the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride, which is then reacted with 5-cyano-6-ethyl-4-hydroxypyrimidine to form 2-(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-ylthio)benzoic acid. This acid is then reacted with N-(2-aminoethyl)acetamide to form this compound.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is commonly used in scientific research to study the role of Janus kinases in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It is also used to study the effects of Janus kinase inhibitors on the immune system and to develop new treatments for autoimmune diseases.
Propiedades
Fórmula molecular |
C15H13ClN4O2S |
|---|---|
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H13ClN4O2S/c1-2-11-9(7-17)14(22)20-15(19-11)23-8-13(21)18-12-6-4-3-5-10(12)16/h3-6H,2,8H2,1H3,(H,18,21)(H,19,20,22) |
Clave InChI |
CFYDLTOMCFGDBK-UHFFFAOYSA-N |
SMILES isomérico |
CCC1=C(C(=O)N=C(N1)SCC(=O)NC2=CC=CC=C2Cl)C#N |
SMILES |
CCC1=C(C(=O)N=C(N1)SCC(=O)NC2=CC=CC=C2Cl)C#N |
SMILES canónico |
CCC1=C(C(=O)N=C(N1)SCC(=O)NC2=CC=CC=C2Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B253740.png)

![2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide](/img/structure/B253743.png)
![(3Z)-5-(3-ethoxypropyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B253744.png)
![8-[(2,6-dimethyl-4-morpholinyl)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B253745.png)
![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B253750.png)
![N-(2,4-dimethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253754.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253755.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253756.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253757.png)

![N-(3-bromophenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B253760.png)
![N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253762.png)